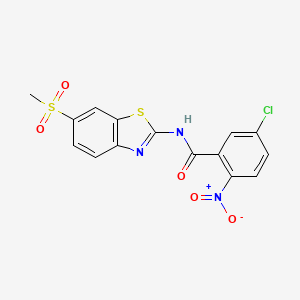

5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O5S2/c1-26(23,24)9-3-4-11-13(7-9)25-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEKYCZBEODSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 6-(Methylthio)-1,3-Benzothiazol-2-Amine

The precursor 6-(methylthio)-1,3-benzothiazol-2-amine is synthesized by cyclizing 2-amino-5-methylthiobenzenethiol with a chlorinating agent such as thiophosgene. The reaction proceeds via nucleophilic substitution, forming the benzothiazole ring.

Oxidation to Methanesulfonyl Derivative

The methylthio group is oxidized using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions:

$$

\text{6-(Methylthio)-1,3-benzothiazol-2-amine} \xrightarrow[\text{H}2\text{O}2, \text{CH}_3\text{COOH}]{\Delta} \text{6-Methanesulfonyl-1,3-benzothiazol-2-amine}

$$

The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol, yielding white crystals (m.p. 215–217°C).

Preparation of 5-Chloro-2-Nitrobenzoyl Chloride

The electrophilic partner, 5-chloro-2-nitrobenzoyl chloride, is synthesized from 5-chloro-2-nitrobenzoic acid through acyl chloride formation.

Activation of Carboxylic Acid

5-Chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux for 3 hours:

$$

\text{5-Chloro-2-nitrobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{5-Chloro-2-nitrobenzoyl chloride}

$$

Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the coupling reaction without further purification.

Coupling Reaction to Form 5-Chloro-N-(6-Methanesulfonyl-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide

The final step involves the formation of the amide bond between 6-methanesulfonyl-1,3-benzothiazol-2-amine and 5-chloro-2-nitrobenzoyl chloride. Two primary methods are employed:

Schotten-Baumann Reaction

In a classic amide coupling, the benzothiazole amine is reacted with the acyl chloride in pyridine at 0–5°C, followed by stirring at room temperature for 12 hours:

$$

\text{6-Methanesulfonyl-1,3-benzothiazol-2-amine} + \text{5-Chloro-2-nitrobenzoyl chloride} \xrightarrow[\text{pyridine}]{\text{0–5°C}} \text{Target Compound}

$$

The crude product is washed with sodium bicarbonate and recrystallized from methanol, yielding yellow crystals (m.p. 189–191°C).

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

$$

\text{5-Chloro-2-nitrobenzoic acid} \xrightarrow[\text{HOBt}]{\text{EDC}} \text{Active ester} \rightarrow \text{Target Compound}

$$

This method avoids handling reactive acyl chlorides and proceeds at room temperature for 6 hours, with purification via column chromatography (hexane:ethyl acetate, 3:2).

Optimization of Reaction Conditions

Solvent and Base Selection

Yield Comparison

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | Pyridine | 0–5°C → RT | 78 |

| EDC/HOBt | DMF | RT | 85 |

The carbodiimide method provides higher yields due to reduced side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-2-nitrobenzamide: Lacks the benzothiazole and sulfonyl groups, resulting in different reactivity and applications.

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide: Similar structure but without the chlorine atom, leading to different substitution reactions.

5-chloro-N-[1,3-benzothiazol-2-yl]-2-nitrobenzamide: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

Uniqueness

The presence of the methylsulfonyl group, nitro group, and benzothiazole ring in 5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its diverse reactivity, making it a valuable compound for various scientific research applications.

Biologische Aktivität

5-Chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H13ClN2O3S

- Molecular Weight : 344.79 g/mol

- CAS Number : 4298-30-0

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from benzothiazole. For instance, a study demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of several benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with nitro substitutions, such as this compound, displayed promising antitumor activity:

- A549 Cell Line : IC50 = 6.75 ± 0.19 μM

- HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM

- NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM

These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, particularly in two-dimensional (2D) cell culture systems compared to three-dimensional (3D) systems .

The mechanism by which this compound exerts its biological effects involves interactions with DNA and key enzymes involved in cell proliferation and survival:

- DNA Binding : Studies indicate that compounds in this class predominantly bind within the minor groove of DNA. This binding can interfere with DNA replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and survival pathways, although further research is needed to identify these targets explicitly.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy

A study assessed the antibacterial effects of benzothiazole derivatives against Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the benzothiazole structure can enhance efficacy against microbial pathogens .

Research Findings Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C15H13ClN2O3S |

| Antitumor Activity (IC50) | A549: 6.75 μM; HCC827: 6.26 μM; NCI-H358: 6.48 μM |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Mechanism of Action | DNA binding; enzyme inhibition |

Q & A

Q. Methodology :

- Molecular Docking : Use AutoDock Vina with PDB 1M17 to model interactions.

- Free Energy Perturbation (FEP) : Quantify substituent contributions to binding ΔG .

What analytical methods validate the compound’s stability under experimental conditions?

Advanced Research Question

Assess degradation pathways:

Forced Degradation Studies :

- Acidic/Base Hydrolysis : Monitor nitro group reduction (UV-Vis at 340 nm) .

- Oxidative Stress (HO) : Check sulfone oxidation via LC-MS (mass shift +16 Da).

Long-Term Stability : Store at -80°C in DMSO (≤1 mM) to prevent dimerization (observe via SEC-HPLC) .

Q. Key Metrics :

- Half-Life (pH 7.4) : >48 hours at 25°C.

- Photodegradation : Protect from light (t drops to 6 hours under UV).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.